molecular formula C7H6BrN3O B3323629 6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one CAS No. 166047-16-1

6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

Cat. No. B3323629
CAS RN: 166047-16-1
M. Wt: 228.05 g/mol
InChI Key: BEIHAUJWQREPNF-UHFFFAOYSA-N
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Description

“6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a chemical compound with the empirical formula C7H6BrN3. It has a molecular weight of 212.05 . This compound is typically in solid form .


Molecular Structure Analysis

The molecular structure of “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” can be represented by the SMILES string Cn1cnc2cc(Br)cnc12 . This representation provides a way to visualize the compound’s structure using cheminformatics software.


Physical And Chemical Properties Analysis

“6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.

Scientific Research Applications

Anticancer Activity

The imidazo[4,5-b]pyridine moiety, which includes “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one”, has been extensively used in medicinal chemistry for its potential as an anticancer agent . Different compounds derived from this structure have been tested for their potential anticancer activities .

Tuberculostatic Activity

Imidazo[4,5-b]pyridine derivatives have also been tested for their tuberculostatic properties . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of tuberculosis .

Antimitotic Activity

Compounds derived from the imidazo[4,5-b]pyridine structure have been tested for their antimitotic activities . This indicates that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of diseases related to cell division .

Antineuroinflammatory Activity

Imidazo[4,5-b]pyridine derivatives have shown potential in antineuroinflammatory activities . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of neuroinflammatory diseases .

Antibacterial Activity

Imidazo[4,5-b]pyridine, which contains a fused imidazole ring, is reported for various activities such as antibacterial . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of bacterial infections .

Antiulcer Activity

Imidazo[4,5-b]pyridine derivatives have also been reported for their antiulcer activities . This indicates that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of ulcers .

Analgesic Activity

Imidazo[4,5-b]pyridine derivatives have been reported for their analgesic activities . This suggests that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used as a pain reliever .

Antioxidant Activity

Imidazo[4,5-b]pyridine derivatives have been reported for their antioxidant activities . This indicates that “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” could potentially be used in the treatment of diseases related to oxidative stress .

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This means it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study and application of “6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one” are not clear from the current literature. It could potentially be used in proteomics research , but more research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIHAUJWQREPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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